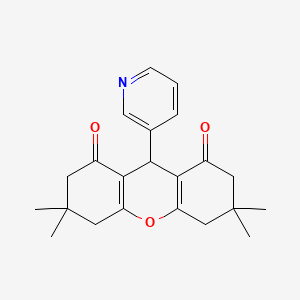
3,3,6,6-tetramethyl-9-(pyridin-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-TETRAMETHYL-9-(PYRIDIN-3-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound with a unique structure that includes a xanthene core substituted with pyridine and multiple methyl groups. This compound is part of the xanthene family, which is known for its diverse applications in various fields such as dye production, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-9-(PYRIDIN-3-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-component reactions (MCRs). One common method includes the condensation of aromatic aldehydes with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and pyridine derivatives in the presence of a catalyst such as trichloroisocyanuric acid (TCCA) under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts in a heterogeneous system can also be advantageous for industrial applications due to ease of separation and reusability .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-TETRAMETHYL-9-(PYRIDIN-3-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,3,6,6-TETRAMETHYL-9-(PYRIDIN-3-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a fluorescent dye.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(PYRIDIN-3-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-TETRAMETHYL-9-ARYL-1,8-DIOXO-OCTAHYDROXANTHENE: Similar structure but with different aryl substituents.
3,3,6,6-TETRAMETHYL-9-(2,5-DIMETHOXYPHENYL)-1,8-DIOXO-OCTAHYDROXANTHENE: Contains methoxy groups on the aryl ring.
Uniqueness
3,3,6,6-TETRAMETHYL-9-(PYRIDIN-3-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is unique due to the presence of the pyridine ring, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H25NO3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C22H25NO3/c1-21(2)8-14(24)19-16(10-21)26-17-11-22(3,4)9-15(25)20(17)18(19)13-6-5-7-23-12-13/h5-7,12,18H,8-11H2,1-4H3 |
InChI Key |
FSXSLTZZUMNOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyanophenyl 2-chloro-4-{[(4-pentylphenyl)carbonyl]oxy}benzoate](/img/structure/B11122956.png)

![7-Bromo-1-(4-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122980.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122985.png)

![N,N-dimethyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11122993.png)
![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122994.png)
![[4-(3-Chlorobenzyl)piperazin-1-yl][5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11122995.png)

![4-{(Z)-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-diphenyl-1H-pyrazol-5-one](/img/structure/B11123000.png)
![N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11123008.png)
![methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11123023.png)
![(4-Benzylpiperidino)[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11123027.png)
![4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11123033.png)
